![molecular formula C14H18INO2S B2535094 N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide CAS No. 433954-39-3](/img/structure/B2535094.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide, also known as ICIA-010, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been synthesized and studied for its biological and physiological effects.
Wirkmechanismus
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide involves the inhibition of CAIX, which is an enzyme that is involved in the regulation of pH in cancer cells. Inhibition of CAIX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce tumor size and metastasis, and induce apoptosis in cancer cells. It has also been found to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, making it a useful tool for studying the role of CAIX in cancer. It has also been shown to have low toxicity and good selectivity for CAIX. However, this compound has some limitations, including its low solubility in water and its relatively high cost.
Zukünftige Richtungen
There are several future directions for research on N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide. One direction is to explore its potential applications in combination therapy with other cancer drugs. Another direction is to investigate its effects on other types of cancer and non-cancer diseases. Additionally, further research is needed to optimize the synthesis of this compound and to improve its pharmacokinetic properties.
Synthesemethoden
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide can be synthesized using a multistep process that involves the reaction of 4-iodobenzenesulfonyl chloride with cyclohexene in the presence of a base to form the intermediate 4-iodobenzene-1-sulfonamide. This intermediate is then reacted with 2-(bromomethyl)ethylbenzene in the presence of a base to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-iodobenzene-1-sulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been found to be a potent inhibitor of carbonic anhydrase IX (CAIX), which is an enzyme that is overexpressed in various types of cancer. Inhibition of CAIX has been shown to reduce tumor growth and metastasis, making this compound a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-iodobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO2S/c15-13-6-8-14(9-7-13)19(17,18)16-11-10-12-4-2-1-3-5-12/h4,6-9,16H,1-3,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFAMRYYIGCRSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.